N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide -

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide

Catalog Number: EVT-5010705
CAS Number:
Molecular Formula: C13H14F3N3O3S
Molecular Weight: 349.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Gamma-secretase inhibition: [] This enzyme complex plays a critical role in cleaving amyloid precursor protein, leading to the production of amyloid beta peptides associated with Alzheimer's disease. Inhibition of gamma-secretase by N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide could potentially reduce amyloid beta production.
Applications

Gamma-Secretase Inhibition

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide has been identified as a potent gamma-secretase inhibitor. [] This enzyme complex is involved in the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Inhibiting gamma-secretase activity could potentially reduce amyloid beta levels and slow disease progression.

In preclinical studies using APP-YAC transgenic mice, N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide effectively reduced brain and plasma levels of amyloid beta. [] The compound showed good oral bioavailability and a favorable pharmacokinetic profile in these studies.

Cognitive Enhancement

Building on its potential in addressing Alzheimer's disease, research explored the cognitive-enhancing effects of N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide. Preclinical data suggested that inhibiting glutaminyl cyclase, an enzyme potentially involved in amyloid beta production, could have therapeutic benefits. []

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl] phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. Studies demonstrated its ability to significantly reduce brain and plasma amyloid β peptide (Aβ) concentrations in APP-YAC transgenic mice. []
  • Relevance: BMS-289948 shares a core structure with N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, featuring a benzenesulfonamide moiety connected to a 3-(1H-imidazol-1-yl)propyl group. Both compounds belong to the sulfonamide class of compounds. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is an orally active gamma-secretase inhibitor. This compound exhibited potent reduction of both brain and plasma Aβ in APP-YAC mice and dose-dependently reduced cortical, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs. []
  • Relevance: While structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, BMS-299897 was studied alongside BMS-289948 (see above) for its gamma-secretase inhibitory activity. This suggests potential research interest in comparing structurally related compounds with varying effects on gamma-secretase activity. []

1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea (PBD150)

  • Compound Description: PBD150 is a known glutaminyl cyclase inhibitor. []
  • Relevance: PBD150 shares the 3-(1H-imidazol-1-yl)propyl structural motif with N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide. This suggests that modifications to the benzene ring system could lead to variations in biological activity, potentially shifting from glutaminyl cyclase inhibition to other targets. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (Lead 1)

  • Compound Description: Lead 1 is a S100A2-p53 protein-protein interaction inhibitor, initially investigated for its potential in pancreatic cancer treatment. []
  • Relevance: Although Lead 1 and N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide have distinct core structures, they both belong to the sulfonamide class of compounds. The presence of the sulfonamide group and aromatic rings in both structures highlights a potential area of structural similarity that could be explored for developing compounds with distinct biological activities. []

N-(3-Cyclohexylbutanoyl)-N-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-AK57)

  • Compound Description: UR-AK57 is a potent partial agonist for both human histamine H1-receptors (hH1R) and H2-receptors (hH2R). It exhibits strong agonistic activity at hH2R, making it a promising candidate for developing new hH1R and hH2R agonists. []
  • Relevance: UR-AK57 and N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide both contain a 3-(1H-imidazolyl)propyl group. The variations in the core structures and the presence of different substituents highlight the potential for modifying this core scaffold to target different receptors and achieve distinct pharmacological profiles. []

3-(1H-Imidazol-4-yl)propylguanidine (SK&F 91486)

  • Compound Description: SK&F 91486 acts as a potent partial agonist at both the human histamine H3-receptor (hH3R) and hH4R. []
  • Relevance: Similar to N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, SK&F 91486 contains the 3-(1H-imidazolyl)propyl group. The presence of the guanidine group in SK&F 91486, as opposed to the sulfonamide group in N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, demonstrates how altering functional groups can influence receptor selectivity and pharmacological activity. []

Properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C13H14F3N3O3S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C13H14F3N3O3S/c14-13(15,16)22-11-2-4-12(5-3-11)23(20,21)18-6-1-8-19-9-7-17-10-19/h2-5,7,9-10,18H,1,6,8H2

InChI Key

IKPOQCMQGGISGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCCN2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.